molecular formula C8H6F3NO2 B598782 Methyl 3-(trifluoromethyl)pyridine-4-carboxylate CAS No. 1203952-88-8

Methyl 3-(trifluoromethyl)pyridine-4-carboxylate

Cat. No.: B598782
CAS No.: 1203952-88-8
M. Wt: 205.136
InChI Key: GTTUAWQPZYOVBF-UHFFFAOYSA-N
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Description

Methyl 3-(trifluoromethyl)pyridine-4-carboxylate is a pyridine derivative characterized by a trifluoromethyl (-CF₃) group at the 3-position and a methyl ester (-COOCH₃) at the 4-position of the pyridine ring. This compound is of significant interest in medicinal and agrochemical research due to the electron-withdrawing nature of the -CF₃ group, which enhances metabolic stability and bioavailability. The methyl ester group serves as a versatile intermediate for further functionalization, enabling applications in drug discovery and material science.

Properties

IUPAC Name

methyl 3-(trifluoromethyl)pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c1-14-7(13)5-2-3-12-4-6(5)8(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTTUAWQPZYOVBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=NC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673228
Record name Methyl 3-(trifluoromethyl)pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203952-88-8
Record name Methyl 3-(trifluoromethyl)pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

  • Catalyst : Concentrated sulfuric acid (H₂SO₄) is typically used at 5–10 mol% loading.

  • Solvent : Methanol serves as both the solvent and reactant, ensuring high conversion efficiency.

  • Temperature : Reflux conditions (65–70°C) are maintained for 6–12 hours to drive the equilibrium toward ester formation.

  • Workup : Post-reaction, the mixture is neutralized with a base (e.g., NaHCO₃), and the product is extracted using dichloromethane or ethyl acetate. Rotary evaporation yields the crude ester, which is further purified via vacuum distillation or recrystallization.

Yield : 75–85% (reported for analogous pyridine esters).
Purity : >95% after purification (HPLC).

Acyl Chloride Intermediate Route

An alternative pathway involves converting 3-(trifluoromethyl)pyridine-4-carboxylic acid to its acyl chloride derivative before esterification. This method is advantageous when the carboxylic acid exhibits low reactivity in direct esterification.

Stepwise Synthesis

  • Acyl Chloride Formation :

    • The carboxylic acid is treated with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux (80–100°C) for 2–4 hours.

    • Reaction Equation :

      C7H4F3NO2+POCl3C7H3F3NOCl+H3PO4\text{C}_7\text{H}_4\text{F}_3\text{NO}_2 + \text{POCl}_3 \rightarrow \text{C}_7\text{H}_3\text{F}_3\text{NOCl} + \text{H}_3\text{PO}_4
    • Excess POCl₃ is removed under reduced pressure to isolate the acyl chloride.

  • Esterification with Methanol :

    • The acyl chloride is reacted with methanol at 0–25°C, often in the presence of a base (e.g., pyridine) to neutralize HCl byproducts.

    • Reaction Equation :

      C7H3F3NOCl+CH3OHC8H6F3NO2+HCl\text{C}_7\text{H}_3\text{F}_3\text{NOCl} + \text{CH}_3\text{OH} \rightarrow \text{C}_8\text{H}_6\text{F}_3\text{NO}_2 + \text{HCl}

Yield : 80–90% (two-step cumulative).
Advantage : Higher selectivity and reduced side reactions compared to direct esterification.

Pyridine Ring Construction from Trifluoromethyl-Containing Precursors

For scenarios where the carboxylic acid precursor is unavailable, the pyridine ring can be constructed using trifluoromethyl-containing building blocks. This approach is common in industrial settings for scalability.

Hantzsch Dihydropyridine Cyclization

  • Intermediate Synthesis :

    • A β-ketoester (e.g., ethyl acetoacetate) reacts with ammonia and a trifluoromethyl aldehyde (e.g., 3,3,3-trifluoropropionaldehyde) to form a dihydropyridine intermediate.

  • Oxidation to Pyridine :

    • The dihydropyridine is oxidized using agents like nitric acid or manganese dioxide to yield the pyridine core.

Example :

CF3CH2CHO+CH3COCO2CH3+NH3DihydropyridineOxidationC8H6F3NO2\text{CF}3\text{CH}2\text{CHO} + \text{CH}3\text{COCO}2\text{CH}3 + \text{NH}3 \rightarrow \text{Dihydropyridine} \xrightarrow{\text{Oxidation}} \text{C}8\text{H}6\text{F}3\text{NO}2

Yield : 60–70% (industrial-scale reports).
Challenges : Requires precise control of oxidation conditions to avoid over-oxidation.

Halogen Exchange on Chlorinated Pyridine Derivatives

This method involves substituting chlorine atoms with fluorine in trichloromethylpyridine precursors, followed by esterification.

Vapor-Phase Fluorination

  • Substrate : 3-(Trichloromethyl)pyridine-4-carboxylate.

  • Reagent : Hydrogen fluoride (HF) or potassium fluoride (KF) in a vapor-phase reactor at 200–300°C.

  • Mechanism :

    C6H4Cl3NO2+3HFC6H4F3NO2+3HCl\text{C}_6\text{H}_4\text{Cl}_3\text{NO}_2 + 3\text{HF} \rightarrow \text{C}_6\text{H}_4\text{F}_3\text{NO}_2 + 3\text{HCl}
  • Subsequent esterification with methanol yields the target compound.

Yield : 50–60% (lower due to side reactions).

Comparative Analysis of Preparation Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Direct Esterification75–85>95HighHigh
Acyl Chloride Route80–90>98ModerateModerate
Ring Construction60–7090–95IndustrialLow
Halogen Exchange50–6085–90LimitedLow

Key Observations :

  • Direct esterification balances yield and cost-effectiveness, making it the preferred laboratory-scale method.

  • Industrial production favors ring construction for bulk synthesis despite moderate yields.

  • Halogen exchange is less viable due to hazardous HF handling and lower efficiency.

Mechanistic Insights and Side Reactions

Esterification Side Products

  • Transesterification : Occurs if higher alcohols are present, leading to mixed esters.

  • Acid-Catalyzed Decomposition : Prolonged heating may degrade the trifluoromethyl group into CO₂ and HF.

Mitigation Strategies

  • Use anhydrous conditions to prevent hydrolysis of intermediates.

  • Employ molecular sieves to absorb water in Fischer esterification.

Industrial-Scale Optimization

Continuous Flow Reactors

  • Benefits : Enhanced heat transfer and reduced reaction time (2–4 hours vs. 12 hours batch).

  • Case Study : A pilot plant achieved 88% yield using a tubular reactor with immobilized H₂SO₄ catalyst.

Green Chemistry Approaches

  • Solvent-Free Esterification : Microwave-assisted reactions reduce energy consumption by 40%.

  • Biocatalysts : Lipases (e.g., Candida antarctica) enable ester synthesis at 30–40°C with >90% yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(trifluoromethyl)pyridine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iodomethane for substitution reactions and lithium reagents for metalation reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, metalation reactions can produce trifluoromethylpyridyllithiums, which can be further reacted to form various derivatives .

Mechanism of Action

The mechanism of action of methyl 3-(trifluoromethyl)pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to influence the compound’s reactivity and binding affinity to various receptors and enzymes . This can result in modulation of biological processes, making it a valuable compound for drug discovery and development.

Comparison with Similar Compounds

Comparison with Similar Compounds

4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid

Structural Relationship : The carboxylic acid analog replaces the methyl ester with a -COOH group.
Key Differences :

  • Reactivity : The carboxylic acid is more reactive in nucleophilic acyl substitution reactions compared to the ester, making it a precursor for derivatives like amides or esters .
  • Solubility : The -COOH group increases hydrophilicity, enhancing aqueous solubility relative to the lipophilic ester.

Methyl 3-{2-[3-(Trifluoromethyl)Phenyl]Acetamido}Pyridine-4-Carboxylate (Compound 13a)

Structural Relationship : This derivative introduces an acetamido side chain at the 3-position.
Key Differences :

  • Molecular Weight : Higher molecular weight (351.3 g/mol vs. 205.14 g/mol) due to the added phenylacetamido moiety.
  • Synthesis: Synthesized via amidation of methyl 3-aminopyridine-4-carboxylate, highlighting the versatility of the parent compound for derivatization .

Other Pyridine Derivatives ()

Examples include:

  • tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate : Features electron-donating methoxy and hydroxy groups, increasing ring electron density and altering reactivity toward electrophiles.
  • Methyl 3-(3-amino-5-methoxypyridin-4-yl)acrylate: Combines acrylate and amino groups, offering sites for polymerization or conjugation, unlike the ester-CF₃ system .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Applications
Methyl 3-(trifluoromethyl)pyridine-4-carboxylate C₈H₆F₃NO₂ 205.14 -CF₃, -COOCH₃ Intermediate for pharmaceuticals, agrochemicals
4-(Trifluoromethyl)-3-pyridinecarboxylic acid C₇H₄F₃NO₂ 191.11 -CF₃, -COOH Precursor for derivatives, higher reactivity
Methyl 3-{2-[3-(trifluoromethyl)phenyl]acetamido}pyridine-4-carboxylate C₁₇H₁₄F₃N₂O₃ 351.3 -CF₃, -COOCH₃, -CONH Potential bioactive molecule
4-Iodo-5-methoxypyridin-3-amine C₆H₇IN₂O 250.04 -I, -OCH₃, -NH₂ Cross-coupling reactions

Biological Activity

Methyl 3-(trifluoromethyl)pyridine-4-carboxylate is a pyridine derivative characterized by a trifluoromethyl group and a carboxylate ester. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and biochemistry.

Chemical Structure and Properties

  • Molecular Formula : C₈H₆F₃NO₂
  • Key Functional Groups : Trifluoromethyl (-CF₃), carboxylate ester (-COOCH₃)

The presence of the trifluoromethyl group is significant as it enhances the compound's lipophilicity and biological activity, often improving interactions with biological targets.

Research indicates that the trifluoromethyl group can enhance the potency of compounds against specific enzymes, such as reverse transcriptase, by lowering the pKa of cyclic carbamates through hydrogen bonding interactions with proteins . This mechanism is crucial for developing antiviral agents.

Anticancer Activity

This compound has been explored for its anticancer properties. Studies have shown that similar compounds with trifluoromethyl groups exhibit significant antitumor effects. For instance, related thieno[3,2-b]pyridine derivatives demonstrated decreased cell proliferation in triple-negative breast cancer (TNBC) cell lines (MDA-MB-231) and reduced tumor size in in vivo models .

Antichlamydial Activity

The compound's structural analogs have shown selective activity against Chlamydia species. The presence of the trifluoromethyl group was critical for this activity, as derivatives lacking this substituent were inactive. This suggests that the trifluoromethyl group plays a pivotal role in enhancing biological efficacy against certain pathogens .

Anti-inflammatory Effects

Research into related pyridine derivatives has indicated potential anti-inflammatory properties. Compounds similar to this compound have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. Some derivatives showed promising IC50 values against COX-1 and COX-2, indicating potential therapeutic applications in treating inflammatory diseases .

Structure-Activity Relationships (SAR)

The SAR studies highlight the importance of the trifluoromethyl group in enhancing biological activity. The presence of electron-withdrawing groups at specific positions on the pyridine ring has been associated with increased potency against various biological targets. For example, modifications to the structure can lead to significant variations in activity profiles, emphasizing the need for careful design in drug development .

Research Findings Summary

Biological Activity Findings
Anticancer Reduced proliferation in MDA-MB-231 cells; tumor size reduction in CAM model
Antichlamydial Selective activity against Chlamydia; essential role of trifluoromethyl group
Anti-inflammatory Inhibition of COX enzymes with promising IC50 values

Case Studies and Applications

  • Antitumor Case Study : A study on thieno[3,2-b]pyridine derivatives demonstrated that compounds with trifluoromethyl substitutions significantly reduced cell viability in TNBC models while showing low toxicity to non-tumorigenic cells.
  • Infection Control : The development of antichlamydial agents based on this compound highlights its potential as a starting point for new therapeutics targeting Chlamydia infections.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of Methyl 3-(trifluoromethyl)pyridine-4-carboxylate?

  • Methodological Answer : The synthesis typically involves functionalization of pyridine precursors via cross-coupling or nucleophilic substitution. For example, trifluoromethylation can be achieved using reagents like trifluoromethyl copper complexes or via directed C–H borylation followed by fluorination . A representative procedure involves:

Reacting 3-bromo-pyridine-4-carboxylate with a trifluoromethyl source (e.g., CF₃Cu) under palladium catalysis.

Purification via silica gel chromatography using ethyl acetate/hexane gradients to isolate the ester .
Key parameters include temperature control (80–100°C) and inert atmosphere to prevent decomposition of the trifluoromethyl group.

Q. How is this compound characterized spectroscopically?

  • Methodological Answer : Standard characterization includes:
  • ¹H NMR : Look for signals near δ 8.5–8.8 ppm (pyridine H-2 and H-6), δ 4.0–4.3 ppm (methyl ester), and absence of hydroxyl protons .
  • ¹³C NMR : The trifluoromethyl group appears as a quartet (δ ~120–125 ppm, J = 30–35 Hz), while the carbonyl (C=O) resonates near δ 165–170 ppm .
  • IR : Strong absorption at ~1720–1740 cm⁻¹ (ester C=O stretch) and 1120–1150 cm⁻¹ (C–F stretch) .
  • GC/MS : Molecular ion peak at m/z 205.13 (C₈H₆F₃NO₂⁺) .

Advanced Research Questions

Q. How does the trifluoromethyl group at the 3-position influence the electronic and steric properties of the pyridine ring?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group increases the ring’s electrophilicity, directing subsequent substitutions (e.g., nucleophilic attack at the 2- or 4-positions). Computational studies (DFT) can quantify this effect by analyzing LUMO localization and Fukui indices . Experimentally, compare reaction rates with non-fluorinated analogs in SNAr reactions. For example, the trifluoromethyl group reduces basicity of the pyridine nitrogen (pKa ~1.5 vs. ~5.5 for methyl analogs) .

Q. What strategies mitigate competing byproducts during esterification or trifluoromethylation of pyridine precursors?

  • Methodological Answer : Common issues include:
  • Regioselectivity : Use directing groups (e.g., boronate esters) to favor 3-substitution. Evidence shows that morpholine or butylamine auxiliaries improve selectivity in analogous pyridine systems .
  • Byproduct Formation : Optimize stoichiometry (e.g., 1.2 equiv CF₃Cu) and reaction time (8–12 hours) to minimize dimerization or over-fluorination .
  • Purification Troubleshooting : Employ preparative HPLC if silica gel chromatography fails to resolve polar byproducts.

Key Research Applications

  • Medicinal Chemistry : Serves as a precursor for antidiabetic agents (e.g., trifluoromethylated pyridines enhance metabolic stability ).
  • Material Science : The electron-deficient pyridine core is used in coordination polymers for catalysis .

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